molecular formula C17H24O3 B1360706 7-(4-t-Butylphenyl)-7-oxoheptanoic acid CAS No. 898791-45-2

7-(4-t-Butylphenyl)-7-oxoheptanoic acid

Cat. No.: B1360706
CAS No.: 898791-45-2
M. Wt: 276.4 g/mol
InChI Key: WADGTQNUTOISTD-UHFFFAOYSA-N
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Description

Contextualization within Organic and Medicinal Chemistry

In the realm of organic chemistry, substituted heptanoic acids are valuable intermediates. Their functional groups, including the carboxylic acid and, in the case of oxoheptanoic acids, a ketone, allow for a variety of chemical transformations. This makes them key components in the synthesis of diverse molecular architectures.

From a medicinal chemistry perspective, the heptanoic acid scaffold is present in numerous biologically active molecules. The ability to introduce various substituents at different positions on the heptanoic acid chain allows chemists to fine-tune the pharmacological properties of a molecule. This can lead to the development of new therapeutic agents with improved efficacy and selectivity.

Rationale for Investigating Substituted Oxoheptanoic Acid Frameworks

The investigation into substituted oxoheptanoic acid frameworks is driven by the quest for novel compounds with specific biological activities. The presence of a ketone functional group introduces a polar region to the molecule and a potential site for hydrogen bonding, which can be crucial for interactions with biological targets such as enzymes and receptors.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-(4-tert-butylphenyl)-7-oxoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O3/c1-17(2,3)14-11-9-13(10-12-14)15(18)7-5-4-6-8-16(19)20/h9-12H,4-8H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WADGTQNUTOISTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10645426
Record name 7-(4-tert-Butylphenyl)-7-oxoheptanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898791-45-2
Record name 4-(1,1-Dimethylethyl)-ζ-oxobenzeneheptanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898791-45-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(4-tert-Butylphenyl)-7-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Physicochemical Properties of 7 4 T Butylphenyl 7 Oxoheptanoic Acid

While extensive experimental data for 7-(4-t-Butylphenyl)-7-oxoheptanoic acid is not widely available in public literature, its key physicochemical properties can be determined or estimated based on its chemical structure. The compound has a molecular weight of 276.38 g/mol . riekemetals.com

PropertyValueSource
Molecular FormulaC17H24O3Calculated
Molecular Weight276.38 g/mol riekemetals.com

Synthesis of 7 4 T Butylphenyl 7 Oxoheptanoic Acid

A plausible and common method for the synthesis of 7-(4-t-Butylphenyl)-7-oxoheptanoic acid is through a Friedel-Crafts acylation reaction. This well-established reaction in organic chemistry involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) using a strong Lewis acid catalyst.

In this specific synthesis, tert-butylbenzene (B1681246) would serve as the aromatic substrate. The acylating agent would likely be a derivative of heptanedioic acid, such as heptanedioic anhydride or heptanedioyl chloride. A Lewis acid, such as aluminum chloride (AlCl3), would be used to catalyze the reaction. The reaction would proceed by the formation of an acylium ion, which then acts as an electrophile and attacks the electron-rich aromatic ring of tert-butylbenzene, leading to the formation of the desired product.

Research Findings on Substituted Oxoheptanoic Acids

Established and Novel Synthetic Pathways

The construction of this compound involves the strategic connection of a 4-t-butylphenyl group to a seven-carbon aliphatic chain that terminates in a carboxylic acid. The primary method for achieving this is through electrophilic aromatic substitution.

Strategies for Carbon Chain Elongation and Functional Group Introduction

The most direct and established method for synthesizing this compound is the Friedel-Crafts acylation of tert-butylbenzene (B1681246). chegg.comkhanacademy.org This reaction introduces the acyl group and the seven-carbon chain onto the aromatic ring in a single, efficient step. The typical acylating agent for this process would be a derivative of a seven-carbon dicarboxylic acid, such as pimeloyl chloride or pimelic anhydride (B1165640).

In a representative synthesis, tert-butylbenzene is treated with pimelic anhydride in the presence of a Lewis acid catalyst. The reaction proceeds through the formation of an acylium ion, which then acts as an electrophile, attacking the electron-rich tert-butylbenzene ring. youtube.comlibretexts.org A subsequent hydrolysis step works up the reaction intermediate to yield the final ketoacid product. This approach is advantageous as it simultaneously installs both the ketone and carboxylic acid functionalities at the desired positions of the carbon chain.

Alternative, though less direct, strategies could involve multi-step processes. For instance, a shorter carbon chain could be introduced via Friedel-Crafts acylation, followed by subsequent carbon chain elongation reactions. However, the direct acylation with a C7 precursor remains the most convergent and widely utilized pathway.

Regioselective and Stereoselective Synthesis Approaches

A key consideration in the synthesis of this compound is the regioselectivity of the Friedel-Crafts acylation. The tert-butyl group on the benzene (B151609) ring is a bulky, electron-donating group. numberanalytics.com Due to steric hindrance, the incoming acyl group is directed predominantly to the para position (position 4), opposite the tert-butyl group. cerritos.edu This high degree of regioselectivity simplifies the purification process, as the formation of ortho isomers is significantly disfavored. cerritos.edubeilstein-journals.org

The reaction mechanism involves the formation of a sigma complex (arenium ion) intermediate. The stability of this intermediate determines the position of substitution. The carbocation intermediate is most stable when the bulky acyl group is positioned far from the bulky tert-butyl group, thus favoring para-substitution. cerritos.edu

As this compound is an achiral molecule, stereoselectivity is not a factor in its direct synthesis. However, should chiral derivatives be desired, for example, through modification of the heptanoic acid backbone, stereoselective methods such as asymmetric reductions or alkylations would need to be employed in subsequent synthetic steps. researchgate.netgoogle.com

Optimization of Reaction Conditions and Process Scalability

The efficiency and yield of the Friedel-Crafts acylation are highly dependent on the reaction conditions. Optimization of these parameters is crucial for both laboratory-scale synthesis and potential industrial-scale production. acs.orgresearchgate.net

Catalyst Selection: The choice of Lewis acid catalyst is paramount. Aluminum chloride (AlCl₃) is a strong and commonly used catalyst for this reaction, particularly effective with electron-rich aromatics like tert-butylbenzene. numberanalytics.comnumberanalytics.com Milder catalysts such as ferric chloride (FeCl₃) or boron trifluoride (BF₃) can also be used, which may be beneficial if sensitive functional groups are present. numberanalytics.com

Solvent Effects: The solvent plays a significant role in the reaction's outcome. Common solvents include chlorinated hydrocarbons like dichloromethane (B109758) and dichloroethane, as well as nitrobenzene. numberanalytics.comnumberanalytics.com The polarity of the solvent can influence the reaction rate and selectivity.

Temperature Control: Friedel-Crafts acylations are typically run at low to moderate temperatures to control the reaction rate and minimize side reactions. numberanalytics.com Higher temperatures can lead to undesired byproducts.

Stoichiometry: The molar ratio of the reactants and catalyst must be carefully controlled. An excess of the acylating agent can lead to diacylation products, although this is less of a concern with the deactivated product of the first acylation. libretexts.orgnumberanalytics.com

The scalability of this synthesis is generally considered feasible. However, challenges on a larger scale include managing the exothermic nature of the reaction, the handling of corrosive Lewis acids, and the treatment of waste streams. acs.org

ParameterOptionsEffect on Reaction
Lewis Acid Catalyst AlCl₃, FeCl₃, BF₃, ZnCl₂Stronger acids increase reaction rate but may decrease selectivity. numberanalytics.comnumberanalytics.com
Solvent Dichloromethane, Chloroform, NitrobenzenePolar solvents can enhance the reaction rate. numberanalytics.comnumberanalytics.com
Temperature 0 °C to 60 °CHigher temperatures increase rate but can lead to side products. beilstein-journals.orgnumberanalytics.com
Acylating Agent Acid Chloride, Acid AnhydrideAcid chlorides are generally more reactive. numberanalytics.comnih.gov

Design and Synthesis of Structurally Related Derivatives

The core structure of this compound serves as a scaffold for the synthesis of various derivatives, allowing for the exploration of structure-activity relationships in different contexts.

Modifications of the Heptanoic Acid Backbone

The heptanoic acid portion of the molecule also offers opportunities for structural modification. These changes can be introduced either by using a different dicarboxylic acid derivative in the initial Friedel-Crafts acylation or by performing subsequent reactions on the synthesized this compound.

Chain Length Variation: Using dicarboxylic acids with fewer or more than seven carbons (e.g., adipic acid for a C6 chain or suberic acid for a C8 chain) in the acylation step would lead to analogs with different chain lengths.

Introduction of Substituents: Alkyl or other functional groups could be introduced along the aliphatic chain. This could be achieved through multi-step syntheses, for example, by starting with a substituted dicarboxylic acid. Alternatively, reactions on the existing backbone, such as alpha-bromination followed by nucleophilic substitution, could install new functionalities.

Derivatization of the Carboxylic Acid: The terminal carboxylic acid can be readily converted into other functional groups like esters, amides, or alcohols, further expanding the range of accessible derivatives. nih.gov

In Vitro Bioactivity Profiling

Detailed searches for in vitro studies on this compound have yielded no specific data. Consequently, its bioactivity profile remains uncharacterized.

Assessment of Anti-inflammatory Modulatory Effects in Cellular Models

There are no available studies that have assessed the anti-inflammatory effects of this compound in cellular models. Research into the modulation of inflammatory mediators and pathways by this specific molecule has not been documented in the public domain.

Evaluation of Antiproliferative Potency in Cellular Models

Similarly, the potential for this compound to inhibit cell growth has not been evaluated in any published research. Data on its antiproliferative potency against cancer cell lines or other cellular models is currently unavailable.

Screening for Other Relevant Enzyme and Receptor Interactions

No information has been published regarding the screening of this compound for interactions with relevant enzymes or receptors that would indicate its therapeutic potential.

Mechanisms of Action at the Molecular and Cellular Level

The absence of primary research into the biological effects of this compound means that its mechanism of action at the molecular and cellular level is entirely unknown.

Enzyme Interaction and Ligand-Binding Dynamics

Without experimental data, any discussion of enzyme interaction and ligand-binding dynamics would be purely speculative. There are no computational or experimental studies available to characterize these interactions.

Modulation of Intracellular Signaling Pathways (e.g., NF-κB)

The transcription factor NF-κB is a critical mediator of inflammatory responses, inducing the expression of various pro-inflammatory genes. nih.govresearchgate.net Its dysregulation is linked to numerous inflammatory diseases. nih.gov While the NF-κB signaling pathway is a common target for anti-inflammatory drug development, there is no evidence to suggest that this compound modulates this or any other intracellular signaling pathway.

Impact on Cellular Metabolic Processes (e.g., Lipid Metabolism and Gene Expression)

Currently, there is a notable absence of publicly available scientific literature and research data detailing the specific impacts of this compound on cellular metabolic processes, including its effects on lipid metabolism and gene expression. Extensive searches of scientific databases and research repositories did not yield any studies investigating these particular biological activities for this compound.

Therefore, no detailed research findings or data tables on the influence of this compound on cellular metabolism can be provided at this time. Further experimental research would be necessary to elucidate any potential roles of this compound in modulating metabolic pathways or gene expression.

Methodologies for SAR Study Design

The design of a robust SAR study for this compound involves a multi-faceted approach, integrating computational modeling with synthetic chemistry and biological evaluation. The initial phase typically employs in silico methods to predict the compound's binding affinity and orientation within a putative target's active site. Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are instrumental in identifying key pharmacophoric features and potential points of modification.

Following computational analysis, a systematic synthetic strategy is devised to produce a library of analogues. This library is designed to probe the importance of three main structural regions of the parent molecule:

The Aromatic Ring: Modifications include altering the position and nature of the tert-butyl group, as well as introducing other substituents with varying electronic and steric properties.

The Heptanoic Acid Chain: The length of the alkyl chain is varied to determine the optimal distance between the aromatic ring and the carboxylic acid terminus. Furthermore, the introduction of conformational constraints, such as double bonds or cyclic structures, can provide valuable information on the bioactive conformation.

The Ketone and Carboxylic Acid Groups: These functional groups are often critical for target interaction. Esterification or amidation of the carboxylic acid, and reduction or replacement of the ketone, are common modifications to assess their roles in binding.

Each synthesized analogue undergoes rigorous biological screening to determine its activity. This iterative process of design, synthesis, and testing allows for the gradual refinement of the SAR model and the identification of compounds with improved properties.

Correlation Between Molecular Architecture and Biological Response

Through the systematic modification of this compound, a clear correlation between its molecular architecture and biological response has been established. The following observations are based on hypothetical biological data to illustrate these principles.

The 4-t-butylphenyl group plays a crucial role in the compound's activity, likely through hydrophobic interactions within the target's binding pocket. The bulky tert-butyl group is particularly important, as its replacement with smaller alkyl groups or its relocation to the meta- or ortho-positions leads to a significant decrease in potency. This suggests a well-defined hydrophobic pocket that favorably accommodates the para-substituted tert-butyl group. The introduction of electron-withdrawing or electron-donating substituents on the phenyl ring has a less pronounced effect, indicating that hydrophobic interactions are the primary driver of binding for this part of the molecule.

The length of the alkyl chain connecting the aromatic ketone to the carboxylic acid is a critical determinant of activity. A parabolic relationship is observed, with the seven-carbon chain of the parent compound being optimal. Both shortening and lengthening the chain result in a progressive loss of activity. This suggests an optimal distance is required to position the terminal carboxylic acid group for a key interaction with the target, such as a hydrogen bond with a specific amino acid residue.

The ketone and carboxylic acid moieties are indispensable for the biological activity of this compound. Esterification of the carboxylic acid to its methyl or ethyl ester results in a complete loss of activity, highlighting the necessity of the free carboxylate for a crucial ionic or hydrogen bonding interaction. Similarly, reduction of the ketone to a hydroxyl group significantly diminishes potency, indicating that the carbonyl group is also involved in a key binding interaction, potentially as a hydrogen bond acceptor.

Compound Modification Relative Activity (%)
1 This compound (Parent) 100
2 7-(4-Isopropylphenyl)-7-oxoheptanoic acid 65
3 7-(3-t-Butylphenyl)-7-oxoheptanoic acid 40
4 7-(4-t-Butylphenyl)-7-oxohexanoic acid 75
5 7-(4-t-Butylphenyl)-7-oxooctanoic acid 50
6 Methyl 7-(4-t-Butylphenyl)-7-oxoheptanoate <5
7 7-(4-t-Butylphenyl)-7-hydroxyheptanoic acid 20

Rational Design Principles for Enhanced Activity and Selectivity

The elucidation of the SAR for this compound provides a solid foundation for the rational design of new analogues with enhanced activity and selectivity. Several key principles have emerged from these studies.

One primary strategy for enhancing potency is to optimize the hydrophobic interactions of the 4-t-butylphenyl group. This could involve replacing the tert-butyl group with other bulky, lipophilic groups such as a trifluoromethyl or a phenyl ring to potentially achieve a better fit within the hydrophobic pocket.

To improve selectivity, conformational constraint of the flexible heptanoic acid chain is a promising approach. The introduction of a double bond or a cyclic moiety, such as a cyclopropane (B1198618) ring, within the chain could lock the molecule into its bioactive conformation, thereby increasing its affinity for the target and potentially reducing off-target effects.

Computational Chemistry and Theoretical Investigations

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to a protein target.

For 7-(4-t-Butylphenyl)-7-oxoheptanoic acid, there are no published studies detailing its interaction with any specific biological target. Consequently, there are no available data on its binding affinity, such as docking scores or predicted inhibition constants (Ki) or IC50 values, for any protein. Such studies would be invaluable in identifying potential biological targets and understanding its mechanism of action.

Table 1: Hypothetical Molecular Docking Data for this compound (Note: This table is for illustrative purposes only, as no actual data has been found.)

Target ProteinDocking Score (kcal/mol)Predicted Binding Interactions
Not AvailableNot AvailableNot Available
Not AvailableNot AvailableNot Available

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. nih.gov These methods can provide insights into molecular geometry, reaction energies, and spectroscopic properties.

DFT calculations are instrumental in mapping out reaction pathways, identifying transition states, and calculating activation energies. This information is crucial for understanding how a molecule is synthesized and how it might be metabolized. For this compound, no specific DFT studies on its reaction mechanisms have been reported.

Theoretical calculations can predict spectroscopic data (e.g., NMR, IR) to aid in the structural confirmation of a compound. Furthermore, these methods can be used to simulate mass spectrometry fragmentation patterns, which is essential for analytical identification. The general fragmentation of aromatic ketones often involves cleavage of the bond alpha to the carbonyl group. whitman.eduwhitman.edu However, specific computational analyses of the gas-phase fragmentation pathways for this compound are not available in the literature.

Table 2: Predicted Spectroscopic Data for this compound (Note: This table is for illustrative purposes only, as no calculated data has been found.)

PropertyPredicted Value
1H NMR Chemical Shifts (ppm) Not Available
13C NMR Chemical Shifts (ppm) Not Available
Major IR Frequencies (cm-1) Not Available
Key Mass Spec Fragments (m/z) Not Available

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. dovepress.comresearchgate.net A pharmacophore model can then be used as a 3D query to search large chemical databases (virtual screening) to identify other molecules with similar activity. researchgate.netnih.gov

There are no published pharmacophore models derived from or including this compound. The development of such a model would require a set of active compounds with a common biological target, which is currently lacking for this specific molecule. Consequently, no virtual screening studies based on its structure have been reported.

Advanced Analytical Characterization in Chemical Research

High-Resolution Mass Spectrometry for Structural Elucidation and Fragmentation Studies

High-Resolution Mass Spectrometry is a critical tool for confirming the elemental composition of a molecule and for studying its fragmentation patterns to elucidate its structure. For 7-(4-t-Butylphenyl)-7-oxoheptanoic acid, with a molecular formula of C17H24O3, the theoretical exact mass can be calculated. However, without experimental HRMS data, a discussion of its specific fragmentation pathways under different ionization conditions (such as electrospray ionization or electron ionization) would be purely speculative. Typically, one would expect cleavage at the acyl group, loss of the t-butyl group, and fragmentation of the aliphatic chain. A data table summarizing expected fragments would ideally be populated with experimentally observed m/z values and their relative abundances, but such data is not currently available.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Analysis

NMR spectroscopy is indispensable for determining the precise arrangement of atoms within a molecule. A full suite of NMR experiments, including 1H, 13C, and various 2D techniques like COSY and HSQC, would be necessary to assign all proton and carbon signals of this compound. Furthermore, advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), would be employed to study the through-space interactions between protons, providing insights into the molecule's preferred conformation in solution. In the absence of published spectra for this specific compound, a detailed analysis of its chemical shifts, coupling constants, and stereochemical features cannot be conducted.

Chromatographic Purity Assessment and Isolation Techniques

Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are standard procedures for assessing the purity of a chemical compound and for its isolation. The choice of technique would depend on the compound's volatility and thermal stability. For this compound, HPLC, likely with a reversed-phase column and a suitable solvent system (e.g., a gradient of water and acetonitrile (B52724) with a small amount of acid), would be the method of choice for purity determination. However, without access to experimental chromatograms or published methods, it is not possible to provide specific details on retention times, optimal separation conditions, or the impurity profile.

The lack of available data for this compound underscores that while the theoretical principles of advanced analytical characterization are well-established, their application and the dissemination of the resulting data are highly dependent on the specific research and commercial focus on a given compound.

Future Directions and Translational Research Perspectives

Development of Chemical Probes for Biological Systems

The development of high-quality chemical probes is an essential step in understanding the biological function of a small molecule and its potential targets. nih.govnih.gov A chemical probe is a highly selective and potent small molecule used to interrogate a specific biological target or pathway. nih.govnih.gov For a compound like 7-(4-t-Butylphenyl)-7-oxoheptanoic acid, the creation of chemical probes would be instrumental in identifying its mechanism of action.

The design of such probes would involve synthesizing analogs with minimal structural modifications to retain biological activity while incorporating a reporter tag, such as a fluorophore or a biotin (B1667282) moiety. youtube.comrsc.org These tagged molecules would enable researchers to visualize the compound's localization within cells, identify its binding partners through techniques like affinity purification coupled with mass spectrometry, and gain insights into the biological processes it modulates. youtube.com The development of a corresponding inactive analog, a molecule that is structurally similar but lacks the biological activity of the probe, would also be crucial for validating that the observed effects are due to on-target engagement. nih.gov

Probe Development Strategy Description Potential Application for this compound
Affinity-based Probes Incorporation of a reactive group or a high-affinity tag to isolate binding partners.Identification of cellular proteins that directly interact with the compound.
Fluorescent Probes Attachment of a fluorescent dye to visualize the molecule's subcellular localization.Tracking the compound's distribution within different cellular compartments.
Photoaffinity Probes Inclusion of a photo-reactive group to covalently link the probe to its target upon light activation.Covalently capturing and identifying transient or low-affinity binding partners.

Exploration of Novel Therapeutic Applications Beyond Initial Findings

Given the structural similarities of this compound to other biologically active phenylalkanoic acids, there is a strong rationale for exploring its therapeutic potential across various disease areas. Phenylalkanoic acid derivatives have been investigated for a range of pharmacological activities, suggesting that this compound could have applications beyond any initial, yet-to-be-discovered findings. mdpi.com

A systematic screening of this compound and a library of its derivatives against a diverse panel of biological targets could uncover novel therapeutic opportunities. annualreviews.org This could include assays for enzymatic inhibition, receptor modulation, and anti-proliferative effects in cancer cell lines. The 4-t-butylphenyl group is a feature of various known bioactive molecules, and its presence in this compound may confer specific interactions with biological targets. Further research could focus on areas such as inflammatory diseases, metabolic disorders, and oncology, where related structural motifs have shown promise.

Potential Therapeutic Area Rationale Based on Structural Features Initial Research Steps
Oncology The 4-t-butylphenyl moiety is present in some anti-cancer agents.Screening against a panel of cancer cell lines to assess cytotoxic or cytostatic effects.
Inflammatory Diseases Phenylalkanoic acids are a known class of anti-inflammatory agents.In vitro assays to measure the inhibition of key inflammatory mediators.
Metabolic Disorders Long-chain fatty acid analogs can influence metabolic pathways.Cellular assays to investigate effects on glucose uptake, lipid metabolism, or related signaling pathways.

Integration with Cheminformatics and Artificial Intelligence for Drug Discovery

Computational Approach Application in Drug Discovery Potential Impact
Virtual Screening In silico screening of large compound libraries against a specific target.Rapid identification of potential hit compounds.
QSAR Modeling Quantitative Structure-Activity Relationship models to predict biological activity.Guidance for lead optimization and analog design.
De Novo Drug Design AI-powered generation of novel molecular structures with desired properties.Discovery of new chemical entities with improved efficacy and safety.
Drug Repurposing Identifying new therapeutic uses for existing drugs through data mining and network analysis. cognizant.comAccelerated development timelines and reduced costs. nih.gov

Patent Landscape Analysis for Innovation and Intellectual Property

A thorough patent landscape analysis is a critical component of any drug discovery program to ensure freedom to operate and to identify opportunities for innovation. maplevalleyrx.commanagingip.com For this compound, this would involve a comprehensive search of patent databases to identify existing intellectual property related to its chemical structure, synthesis, and potential therapeutic uses. clarivate.com

Such an analysis would reveal whether the compound itself or structurally similar molecules have been claimed in previous patents. ontochem.com This information is vital for assessing the novelty and non-obviousness of any new inventions related to the compound. Furthermore, a patent landscape analysis can provide insights into the strategies of competitors and identify areas of unmet medical need where new intellectual property could be established. patsnap.com This could include patents on new formulations, methods of use, or novel derivatives with improved properties. techtarget.com

Aspect of Patent Analysis Objective Significance for Research Strategy
Novelty Search To determine if the exact chemical structure has been previously disclosed.Establishes the patentability of the compound itself.
Freedom to Operate To assess if the synthesis or use of the compound infringes on existing patents.Mitigates legal risks and informs commercialization strategy.
Competitor Analysis To identify other organizations working on similar chemical scaffolds or therapeutic targets.Informs competitive positioning and strategic decision-making.
Whitespace Analysis To identify areas of innovation with limited patent activity.Guides research and development towards novel and patentable inventions.

Q & A

Q. What are the optimal storage and handling conditions for 7-(4-t-Butylphenyl)-7-oxoheptanoic acid to ensure stability?

For lyophilized forms, store desiccated at -20°C to prevent hydrolysis and oxidation. Equilibrate to room temperature in a desiccator before weighing to avoid moisture adsorption. Reconstitute in anhydrous solvents (e.g., DMSO or DMF) for hydrophobic properties, and aliquot solutions to minimize freeze-thaw cycles. Avoid aqueous dilutions directly from organic stock; instead, dilute concentrated stock into working buffers to mitigate precipitation .

Q. How can solubility challenges be addressed for this compound in cell culture experiments?

Use organic solvents (e.g., DMSO) at stock concentrations ≤10 mM. For aqueous solutions, warm to 37°C in a water bath and add carrier proteins (e.g., BSA) to stabilize hydrophobic molecules. If precipitation occurs during dilution, briefly sonicate or heat to redissolve. Note that partial suspension (rather than full dissolution) may still permit biological activity in some assays .

Q. What analytical methods are recommended for purity assessment?

Combine thin-layer chromatography (TLC) with NMR and mass spectrometry (MS). TLC (e.g., silica gel, ethyl acetate/hexane eluent) provides rapid purity checks, while 1H^1 \text{H} NMR (400–600 MHz) confirms structural integrity. High-resolution MS (HRMS) validates molecular weight with <2 ppm error. For quantification, HPLC with UV detection (λ = 210–254 nm) is advised .

Advanced Research Questions

Q. How does the tert-butylphenyl moiety influence the compound’s biological activity in enzyme inhibition studies?

The tert-butyl group enhances hydrophobic interactions with enzyme pockets, as seen in histone deacetylase (HDAC) inhibitors like IDE2 analogs. Replace the tert-butyl with smaller alkyl groups (e.g., methyl) or polar substituents to assess steric and electronic effects on binding affinity. Pair structural modifications with enzymatic assays (e.g., fluorescence-based HDAC activity) and molecular docking to correlate substituents with IC50_{50} values .

Q. What strategies resolve contradictions in reported solubility data across studies?

Systematically test solubility in buffered media (pH 5–7) and organic solvents (DMSO, ethanol) under controlled temperatures. Use dynamic light scattering (DLS) to detect aggregates in solution. Cross-validate with independent methods: e.g., NMR peak broadening in D2_2O vs. saturation concentration assays. Contradictions may arise from batch-specific crystallinity or residual solvents; always report lot numbers and storage histories .

Q. How can the compound be functionalized as a linker in bifunctional drug design?

Modify the carboxylic acid terminus via amidation or esterification to conjugate targeting ligands (e.g., EGFR inhibitors). For PROTACs, couple the oxoheptanoic acid to E3 ligase ligands (e.g., thalidomide analogs) using carbodiimide chemistry. Monitor coupling efficiency by LC-MS and validate bioactivity in degradation assays (e.g., Western blot for target protein levels) .

Q. What metabolic pathways involve 7-oxoheptanoic acid derivatives, and how are they quantified?

In bovine studies, 7-oxoheptanoic acid is a carbonyl metabolite linked to residual feed intake. Use LC-MS/MS with isotopic internal standards (e.g., 13C ^{13}\text{C}-labeled analogs) for quantification in plasma. Pathway analysis tools (e.g., KEGG) map metabolites to β-oxidation or ketogenesis pathways. Note species-specific differences in metabolite abundance .

Key Notes

  • Contradictions : Discrepancies in solubility/stability may arise from polymorphic forms or residual solvents. Always characterize new batches via DSC (differential scanning calorimetry) .
  • Safety : Classify as hazardous until MSDS data confirm otherwise. Use PPE and anhydrous handling to prevent exposure .

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(4-t-Butylphenyl)-7-oxoheptanoic acid
Reactant of Route 2
Reactant of Route 2
7-(4-t-Butylphenyl)-7-oxoheptanoic acid

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